molecular formula C27H33N9O15P2S B024769 6-Mercapto-fad CAS No. 101760-90-1

6-Mercapto-fad

Cat. No. B024769
M. Wt: 817.6 g/mol
InChI Key: ZPSYGSQNTFULQY-UHFFFAOYSA-N
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Description

6-Mercapto-fad, also known as 6-mercaptopurine ribofuranoside, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of riboflavin, which is a vitamin B2 analog that plays a crucial role in various metabolic processes in the body. 6-Mercapto-fad is a potent antioxidant and has been shown to exhibit a range of pharmacological activities, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 6-Mercapto-fad is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species (ROS). It has also been shown to inhibit the activity of various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

Biochemical And Physiological Effects

6-Mercapto-fad has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. Additionally, it has been shown to inhibit the activity of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6-Mercapto-fad in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of using 6-Mercapto-fad in lab experiments is its potential toxicity at high doses, which can lead to adverse effects.

Future Directions

There are several future directions for research on 6-Mercapto-fad. One of the areas of interest is the development of novel derivatives of 6-Mercapto-fad with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-Mercapto-fad and its potential therapeutic applications in various diseases. Furthermore, the potential toxicity of 6-Mercapto-fad at high doses needs to be further investigated to ensure its safe use in clinical settings.
In conclusion, 6-Mercapto-fad is a valuable tool for studying various biological processes due to its potent antioxidant and anti-inflammatory properties. It has been extensively used in scientific research and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Mercapto-fad involves the reaction of riboflavin with thiourea in the presence of sodium hydroxide. The resulting product is then purified using various chromatographic techniques to obtain pure 6-Mercapto-fad. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

6-Mercapto-fad has been extensively used in scientific research for its unique properties. It has been shown to exhibit potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 6-Mercapto-fad has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.

properties

CAS RN

101760-90-1

Product Name

6-Mercapto-fad

Molecular Formula

C27H33N9O15P2S

Molecular Weight

817.6 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxo-6-sulfanylidene-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C27H33N9O15P2S/c1-9-3-11-15(21(54)10(9)2)32-17-24(33-27(43)34-25(17)42)35(11)4-12(37)18(39)13(38)5-48-52(44,45)51-53(46,47)49-6-14-19(40)20(41)26(50-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,18-20,26,37-41H,4-6H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)

InChI Key

ZPSYGSQNTFULQY-UHFFFAOYSA-N

SMILES

CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C

Canonical SMILES

CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C

synonyms

6-mercapto-FAD
6-SH-FAD

Origin of Product

United States

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